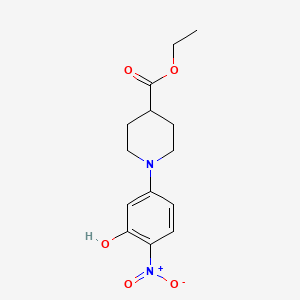

Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate

Übersicht

Beschreibung

Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H18N2O5 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate consists of a piperidine ring attached to a nitrophenyl group and an ester group . The average mass of the molecule is 294.303 Da .Wissenschaftliche Forschungsanwendungen

Microbial Reduction in Organic Chemistry

The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, a compound structurally related to Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate, was studied. This process results in the formation of ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities, indicating the potential use of microbial reduction in producing stereospecific compounds for various applications in organic chemistry (Guo, Patel, Corbett, Goswami, & Patel, 2006).

Advancements in Organic Synthesis

In another study, the microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines and piperidine led to the formation of corresponding carboxamides. This represents advancements in organic synthesis techniques, showing efficient ways to synthesize complex organic compounds (Milosevic et al., 2015).

Enantiomeric Resolution in Pharmaceutical Chemistry

The enantiomeric resolution and simulation studies of stereoisomers of compounds like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione were conducted. This research is significant in pharmaceutical chemistry, as it provides insights into the separation and analysis of different stereoisomers, which is crucial in the development of chiral drugs (Ali et al., 2016).

Development of New Protecting Groups in Organic Synthesis

The introduction of new base-labile carboxyl protecting groups, such as the 2-(4-acetyl-2-nitrophenyl)ethyl group, represents advancements in synthetic organic chemistry. These protecting groups are essential in the multi-step synthesis of complex organic molecules, providing new methods for the protection and deprotection of functional groups (Robles, Pedroso, & Grandas, 1993).

Crystal Structure Analysis in Drug Development

The crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and related compounds were determined. This type of structural analysis is crucial in drug development, providing insights into the molecular conformation and potential interactions of drug candidates (Mambourg et al., 2021).

Potential Anticancer Agents

A study on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents highlights the potential of these compounds in cancer treatment. This research illustrates the ongoing efforts to discover and develop new anticancer drugs (Rehman et al., 2018).

Conformational Analysis in Medicinal Chemistry

The conformational analysis of ethyl 3α-phenyltropane-3β-carboxylate hydrochloride and related compounds provides valuable insights into the preferred solute conformations of potential drug molecules. This type of analysis is important in the design and optimization of new drugs (Casy & Coates, 1974).

Multicomponent Synthesis in Drug Discovery

An efficient multicomponent synthetic protocol for the preparation of highly functionalized piperidines was developed. Such protocols are crucial in drug discovery, allowing for the rapid synthesis of diverse and structurally complex molecules (Liu et al., 2013).

Wirkmechanismus

Mode of Action

Compounds containing piperidine and nitrophenyl groups can exhibit a wide range of interactions with biological targets, from reversible binding to irreversible covalent modification .

Pharmacokinetics

The presence of the ethyl ester group could potentially enhance its lipophilicity, which might influence its absorption and distribution .

Eigenschaften

IUPAC Name |

ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-2-21-14(18)10-5-7-15(8-6-10)11-3-4-12(16(19)20)13(17)9-11/h3-4,9-10,17H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILDCYAGORBTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)

![(1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1412275.png)